molecular formula C23H23FN2O3 B2637631 N-(4-butylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868678-06-2

N-(4-butylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2637631
CAS No.: 868678-06-2
M. Wt: 394.446
InChI Key: FKPXLHCKGJKNBX-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a 4-butylphenyl carboxamide group and a (4-fluorophenyl)methoxy moiety at the 1-position.

Properties

IUPAC Name

N-(4-butylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3/c1-2-3-5-17-9-13-20(14-10-17)25-22(27)21-6-4-15-26(23(21)28)29-16-18-7-11-19(24)12-8-18/h4,6-15H,2-3,5,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPXLHCKGJKNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

Reaction Mechanisms

The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, allowing for further functionalization and modification of its properties.

Chemistry

In the field of chemistry, N-(4-butylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with desirable properties.

Biology

Biologically, this compound has been investigated for its potential as a ligand in receptor binding studies. Its ability to interact with specific molecular targets makes it valuable in understanding cellular mechanisms and pathways.

Antitumor Activity

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown significant cytotoxicity against various cancer cell lines, with specific IC50 values indicating effective inhibition of cell viability. In vivo studies using xenograft models demonstrated complete tumor stasis in Met-dependent gastric carcinoma models following oral administration.

Anti-inflammatory Properties

Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects by modulating pro-inflammatory cytokines. This opens avenues for exploring its use in treating inflammatory diseases.

Case Studies

StudyModelFindings
Study 1GTL-16 xenograft modelComplete tumor stasis observed with oral administration
Study 2MTT assay on various cancer cell linesSignificant cytotoxicity with varying IC50 values
Study 3In vitro inflammatory modelModulation of TNF-alpha levels indicating anti-inflammatory potential

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features:

  • Substituents : The butyl and fluorophenyl groups enhance hydrophobic interactions with target enzymes.
  • Carbonyl Group : This moiety is crucial for binding affinity and biological activity.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and related dihydropyridine carboxamides:

Compound Name R1 (Position 1) R2 (Position 4) Key Functional Groups Biological Target
N-(4-butylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide (4-Fluorophenyl)methoxy 4-Butylphenyl Dihydropyridine, Carboxamide Not explicitly reported
BMS-777607 (N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) 4-Ethoxy 4-(2-Amino-3-chloropyridin-4-yloxy)phenyl Chloropyridine, Ethoxy, Carboxamide Met kinase superfamily
Boscalid (N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide) 4'-Chlorobiphenyl-2-yl None Biphenyl, Chlorine Fungicide
D-11 (N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide) 4-Fluorobenzyl 4,6-Dimethylpyridine Pyrrole, Methyl groups Not explicitly reported

Key Observations :

  • BMS-777607 replaces the 4-butylphenyl group with a 4-(2-amino-3-chloropyridin-4-yloxy)phenyl substituent, enhancing selectivity for Met kinase via halogen bonding and π-π interactions . Its 4-ethoxy group improves oral bioavailability compared to bulkier substituents.
  • Boscalid lacks the fluorinated aryl ether group but incorporates a chlorinated biphenyl system, conferring fungicidal activity rather than kinase inhibition .
Pharmacological and Kinetic Profiles
  • BMS-777607 : Exhibits potent inhibition of Met kinase (IC50 = 3.9 nM) and selectivity over related kinases (Ax1, Tyro3). Oral administration achieves >90% tumor growth inhibition in preclinical models .
  • Boscalid: No kinase activity reported; functions as a succinate dehydrogenase inhibitor in fungi .
  • However, the absence of a chloropyridine or ethoxy group may reduce potency or selectivity.

Biological Activity

N-(4-butylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridine derivatives, characterized by a pyridine ring fused with a carbonyl group and various substituents that enhance its biological profile. The structural formula is as follows:

C19H22FN2O3\text{C}_{19}\text{H}_{22}\text{F}\text{N}_{2}\text{O}_{3}

Research indicates that this compound exhibits potent inhibitory effects on specific kinases, particularly the Met kinase. Kinase inhibitors are critical in cancer therapy as they can interrupt signaling pathways that promote tumor growth and survival. The compound's structure allows for selective binding to the active site of the Met kinase, thereby inhibiting its activity and leading to reduced tumor proliferation.

Antitumor Effects

  • In vitro Studies : In cell line assays, this compound demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values were determined using standard MTT assays, showing effective inhibition of cell viability.
  • In vivo Studies : In xenograft models, administration of this compound resulted in complete tumor stasis in Met-dependent gastric carcinoma models (GTL-16) following oral dosing. This suggests that the compound not only inhibits tumor growth but also has favorable pharmacokinetic properties conducive to systemic administration .

Other Biological Activities

  • Anti-inflammatory Properties : Preliminary studies have indicated that derivatives of this compound may also exhibit anti-inflammatory effects, potentially through the modulation of pro-inflammatory cytokines.
  • Antimicrobial Activity : Some studies suggest that similar dihydropyridine derivatives possess antimicrobial properties, although specific data on this compound's activity against bacterial or fungal strains remain limited.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features:

  • Substituents : The presence of the butyl and fluorophenyl groups enhances hydrophobic interactions with the target enzyme.
  • Carbonyl Group : The carbonyl moiety is crucial for binding affinity and biological activity.

Case Studies

StudyModelFindings
Study 1GTL-16 xenograft modelComplete tumor stasis observed with oral administration
Study 2MTT assay on various cancer cell linesSignificant cytotoxicity with varying IC50 values
Study 3In vitro inflammatory modelModulation of TNF-alpha levels indicating anti-inflammatory potential

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-butylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves coupling reactions (e.g., amide bond formation) between activated pyridine-3-carboxylic acid derivatives and substituted anilines. Optimization includes solvent selection (polar aprotic solvents like DMF or acetonitrile), temperature control (60–80°C), and catalysts (e.g., HATU or EDCI for carboxamide formation). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating high-purity products. Reaction progress should be monitored by TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be validated?

  • Answer : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry, FT-IR for functional group verification (C=O at ~1680 cm⁻¹, C-F at ~1200 cm⁻¹), and HRMS for molecular weight confirmation. Cross-validate with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in dihedral angles or hydrogen bonding patterns .

Q. How does the compound’s solubility and stability vary under different experimental conditions (pH, temperature, solvent)?

  • Answer : Solubility is highest in DMSO or dichloromethane but limited in aqueous buffers. Stability studies (via HPLC or UV-Vis) should assess degradation under acidic/basic conditions (pH 2–12), elevated temperatures (25–60°C), and light exposure. Store lyophilized samples at -20°C in inert atmospheres to prevent hydrolysis of the carboxamide or methoxy groups .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in biological systems?

  • Answer : Modify substituents systematically (e.g., alkyl chain length on the butylphenyl group, fluorophenyl substitution patterns) and evaluate biological activity (e.g., enzyme inhibition, cellular uptake). Use molecular docking to predict binding affinities to targets like kinases or GPCRs, complemented by in vitro assays (e.g., IC₅₀ determination). Compare results with derivatives from structurally related scaffolds .

Q. How can researchers identify and validate the primary molecular targets of this compound?

  • Answer : Employ affinity chromatography with immobilized compound analogs to capture binding proteins from cell lysates. Validate targets via SPR (surface plasmon resonance) for binding kinetics and knockdown/knockout models to observe phenotypic changes. Cross-reference with databases like ChEMBL or PubChem for known interactions with similar carboxamides .

Q. What experimental models are suitable for assessing the compound’s pharmacokinetics and toxicity in vivo?

  • Answer : Use rodent models to study oral bioavailability, half-life, and tissue distribution (LC-MS/MS quantification). For toxicity, conduct Ames tests (mutagenicity), hERG channel assays (cardiotoxicity), and histopathological analysis of liver/kidney tissues. Dose-response studies should align with OECD guidelines .

Q. How should researchers address contradictions in biological activity data across different assay systems?

  • Answer : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) and control for variables like solvent effects (DMSO tolerance <0.1%). Use chemoinformatics tools to rule out pan-assay interference compounds (PAINS). Validate findings with cryo-EM or crystallography if target structures are available .

Methodological Considerations Table

Aspect Techniques Key References
Synthesis OptimizationColumn chromatography, TLC monitoring
Structural ValidationX-ray crystallography, 2D NMR
Target IdentificationAffinity chromatography, SPR
PharmacokineticsRodent models, LC-MS/MS
Data Contradiction ResolutionOrthogonal assays, PAINS filtering

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.